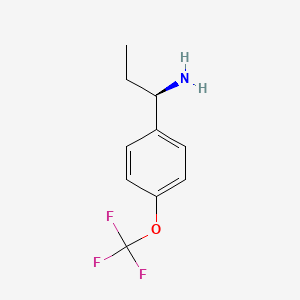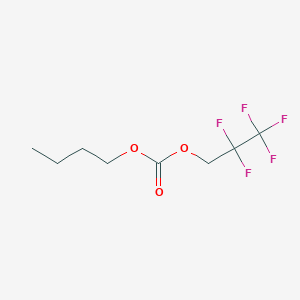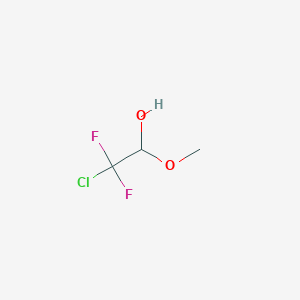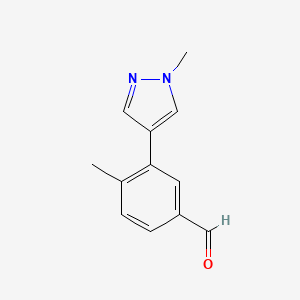
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde group of 4-(trifluoromethoxy)benzaldehyde is subjected to reductive amination with ®-1-phenylpropan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems are often employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of various functional groups at the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine
In medicinal chemistry, ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is explored for its potential therapeutic applications. It serves as a lead compound in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its trifluoromethoxy group enhances the thermal and chemical stability of these materials.
Mechanism of Action
The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group influences the compound’s binding affinity and selectivity, modulating its biological activity. Pathways involved may include neurotransmitter systems or metabolic enzymes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Methoxyphenyl)propan-1-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-1-(4-Fluorophenyl)propan-1-amine: Contains a fluorine atom instead of the trifluoromethoxy group.
®-1-(4-Chlorophenyl)propan-1-amine: Features a chlorine atom in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine imparts unique electronic and steric properties, distinguishing it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1 |
InChI Key |
ALSSGLWYMLSONR-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)

![Phenol, 5-amino-2-[(2-nitrophenyl)azo]-](/img/structure/B12086202.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)


![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)


